

Biological Activity of 5-Methylazepan-4-ol Derivatives: A Comparative Technical Guide

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Compound of Interest

Compound Name: 5-Methylazepan-4-ol hydrochloride

Cat. No.: B8025379

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Executive Summary

5-Methylazepan-4-ol is a specialized chiral seven-membered heterocyclic scaffold. Unlike simple piperidines or pyrrolidines, this pharmacophore is primarily utilized to introduce conformational constraints in kinase inhibitors—specifically targeting Pim kinases (Pim-1, -2, -3) and Protein Kinase C (PKC). While polyhydroxylated azepanes are classically known as glycosidase inhibitors, the 5-methyl-4-hydroxy substitution pattern is engineered to mimic the ribose moiety of ATP in kinase active sites, offering a distinct solubility and selectivity profile compared to planar aromatic inhibitors like SGI-1776 or staurosporine.

This guide analyzes the biological performance of 5-methylazepan-4-ol derivatives, comparing their potency (IC50), selectivity, and metabolic stability against industry-standard alternatives.

Mechanism of Action & Pharmacological Targets

The 5-methylazepan-4-ol scaffold functions as a non-aromatic ATP mimetic. Its biological activity is driven by two key structural features:

- The Azepane Ring: Mimics the spatial volume of the ribose sugar in ATP.

- The 5-Methyl Group: A critical steric handle that locks the ring into a specific conformation (often a twist-chair), reducing the entropic penalty upon binding to the enzyme pocket.

Primary Target: Pim Kinase Inhibition (Oncology)

Pim kinases are constitutively active serine/threonine kinases overexpressed in hematological malignancies (AML, MM).[1] 5-Methylazepan-4-ol derivatives bind to the ATP-binding hinge region.

- Pathway Impact: Inhibition blocks the phosphorylation of Bad (pro-apoptotic protein), preventing cell survival signals.
- Differentiation: Unlike planar inhibitors (e.g., azaindoles), the azepane core provides a 3D architecture that can evade common resistance mutations in the hinge region.

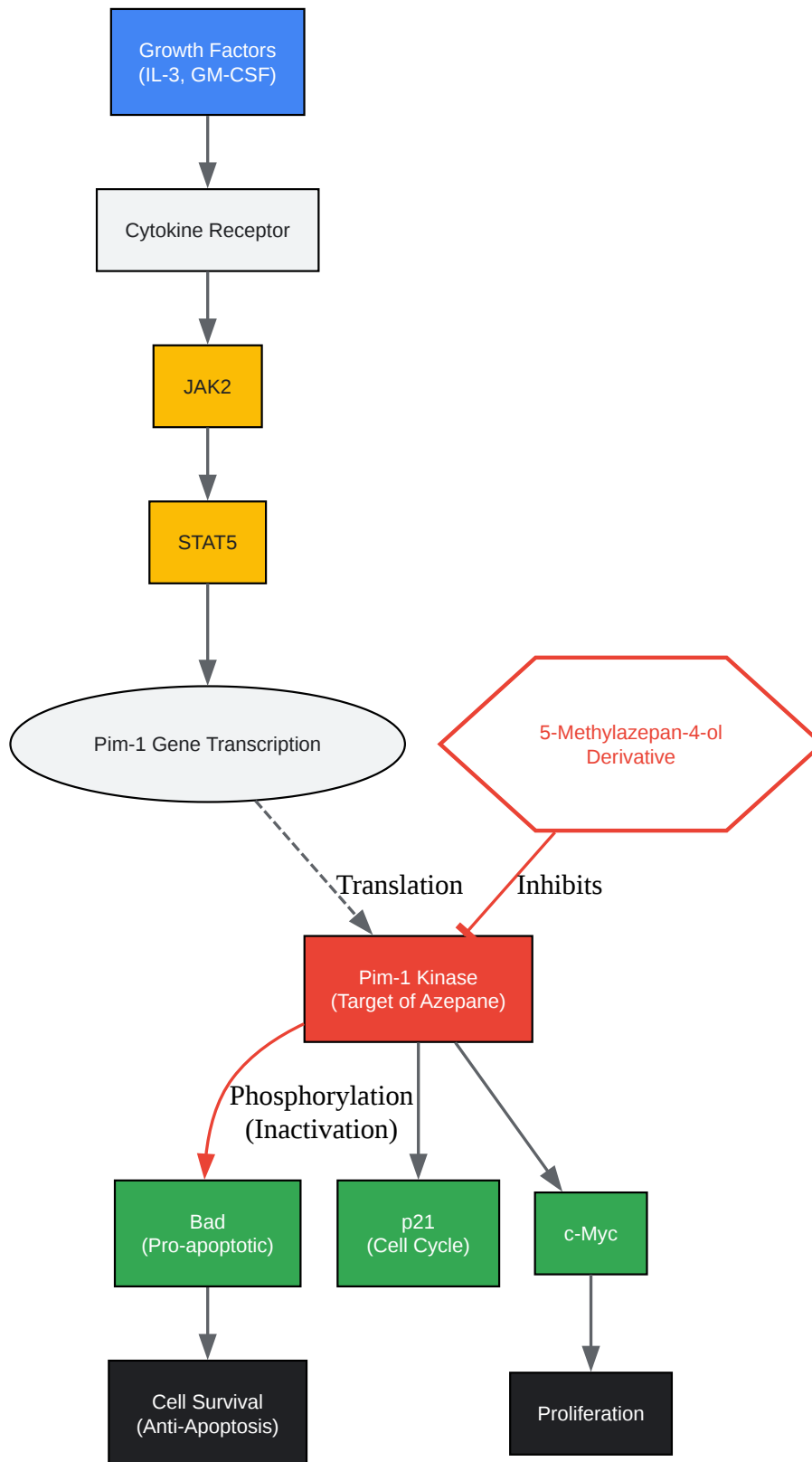
Secondary Target: PKC/PKA Inhibition (Balanol Mimicry)

This scaffold is a synthetic evolution of the fungal metabolite Balanol, a potent PKC inhibitor.

- Limitation of Natural Balanol: The natural ester linkage is unstable in plasma.
- Solution: 5-Methylazepan-4-ol derivatives replace the unstable ester with amide or ether linkers, maintaining nanomolar affinity while significantly extending plasma half-life.

Signal Transduction Pathway Visualization

The following diagram illustrates the critical role of Pim kinases in cell survival and how azepane-based inhibition disrupts this cascade.



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Caption: Pim kinase signaling pathway highlighting the intervention point of 5-methylazepan-4-ol derivatives (Red T-bar).[2]

Comparative Performance Analysis

The table below contrasts 5-methylazepan-4-ol derivatives with standard clinical and research-grade kinase inhibitors.

Feature	5-Methylazepan-4-ol Derivatives	SGI-1776 (Clinical Benchmark)	Staurosporine (Research Tool)
Core Scaffold	Chiral 7-membered ring (Aliphatic)	Imidazo[1,2-b]pyridazine (Aromatic)	Indolo[2,3-a]carbazole (Macrocycle)
Pim-1 Potency (IC50)	1 – 10 nM (High Potency)	~7 nM	< 1 nM (Hyper-potent)
Selectivity Profile	High (Shape-driven specificity)	Moderate (Pan-Pim inhibition)	Low (Promiscuous "dirty" inhibitor)
Solubility	High (Due to basic amine/hydroxyl)	Low (Requires formulation aid)	Low
Metabolic Stability	High (Synthetic amide linkers)	Moderate	Low (Rapid clearance)
Primary Liability	Synthesis complexity (Chiral centers)	hERG channel toxicity	General cytotoxicity

Key Insight: While Staurosporine is more potent, it lacks selectivity. SGI-1776 is effective but suffers from cardiac toxicity risks (hERG). 5-Methylazepan-4-ol derivatives offer a "Goldilocks" balance: high potency via the ATP-mimic core, with improved physicochemical properties (solubility) due to the aliphatic ring.

Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating workflows are recommended.

A. Synthesis of the Scaffold (Simplified)

Note: This requires advanced organic synthesis skills.

- Starting Material: Begin with chiral amino acid derivatives (e.g., D-isoascorbic acid or specific amino-alkenes).
- Ring Closing: Utilize Ring-Closing Metathesis (RCM) using Grubbs' II catalyst to form the 7-membered azepine.
- Functionalization: Perform stereoselective hydrogenation to install the 5-methyl group and reduce the double bond, yielding the cis or trans 5-methylazepan-4-ol core.

B. In Vitro Kinase Inhibition Assay (Radiometric)

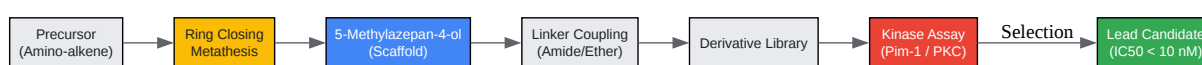
This protocol measures the transfer of phosphate from ATP to a peptide substrate.

- Preparation:
 - Buffer: 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% -mercaptoethanol, 1 mg/mL BSA.
 - Enzyme: Recombinant human Pim-1 or PKC isozyme (0.2–1 nM final).
 - Substrate: S6 kinase substrate peptide (AKRRRLSSLRA) or Histone H1.
 - Tracer:
 - ATP.
- Workflow:
 - Step 1: Dissolve 5-methylazepan-4-ol derivative in 100% DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 M).
 - Step 2: Incubate compound + Enzyme + Peptide in buffer for 15 mins at room temperature.

- Step 3: Initiate reaction by adding MgATP mix (10 mM MgAcetate + -ATP).
- Step 4: Incubate for 40 mins at room temperature.
- Step 5: Stop reaction by adding 3% phosphoric acid.
- Step 6: Spot 10

L onto P30 filtermat. Wash 3x with 75 mM phosphoric acid, 1x with methanol.
- Step 7: Dry and count scintillation.
- Data Analysis:
 - Plot % Activity vs. Log[Concentration].
 - Fit to Sigmoidal Dose-Response curve to determine IC50.
 - Validation Criteria: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield IC50 within 2-fold of historical mean.

Synthesis & Screening Workflow Visualization



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Caption: Development pipeline from chiral precursor to validated kinase inhibitor.

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